Cas no 184870-54-0 (O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine)
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine structure](https://www.kuujia.com/scimg/cas/184870-54-0x500.png)
O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine
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- Inchi: 1S/C12H19NO/c1-9(14-13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3
- InChI Key: DYMGROYHMUWGSG-UHFFFAOYSA-N
- SMILES: O(C(C)C1C=CC(=CC=1)C(C)(C)C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 166
- XLogP3: 2.9
- Topological Polar Surface Area: 35.2
O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848963-0.25g |
O-[1-(4-tert-butylphenyl)ethyl]hydroxylamine |
184870-54-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1848963-0.05g |
O-[1-(4-tert-butylphenyl)ethyl]hydroxylamine |
184870-54-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1848963-0.5g |
O-[1-(4-tert-butylphenyl)ethyl]hydroxylamine |
184870-54-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1848963-2.5g |
O-[1-(4-tert-butylphenyl)ethyl]hydroxylamine |
184870-54-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1848963-5g |
O-[1-(4-tert-butylphenyl)ethyl]hydroxylamine |
184870-54-0 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1848963-0.1g |
O-[1-(4-tert-butylphenyl)ethyl]hydroxylamine |
184870-54-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1848963-5.0g |
O-[1-(4-tert-butylphenyl)ethyl]hydroxylamine |
184870-54-0 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1848963-1g |
O-[1-(4-tert-butylphenyl)ethyl]hydroxylamine |
184870-54-0 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1848963-1.0g |
O-[1-(4-tert-butylphenyl)ethyl]hydroxylamine |
184870-54-0 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1848963-10.0g |
O-[1-(4-tert-butylphenyl)ethyl]hydroxylamine |
184870-54-0 | 10g |
$5467.0 | 2023-06-03 |
O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine Related Literature
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
Additional information on O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine
Recent Advances in the Study of O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine (CAS: 184870-54-0)
O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine (CAS: 184870-54-0) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications as a building block in drug discovery, particularly in the synthesis of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.
One of the key areas of investigation has been the role of O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine in the development of enzyme inhibitors. Recent studies have demonstrated its utility as a precursor in the synthesis of hydroxamic acid derivatives, which are known for their inhibitory effects on metalloenzymes such as histone deacetylases (HDACs). These findings suggest potential applications in oncology, where HDAC inhibitors are being explored as anticancer agents.
In addition to its role in enzyme inhibition, O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine has been investigated for its antioxidant properties. A 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to scavenge reactive oxygen species (ROS), making it a candidate for the development of neuroprotective agents. The study also noted its favorable pharmacokinetic profile, including good bioavailability and low toxicity, which are critical for therapeutic applications.
Another recent advancement involves the use of O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine in the synthesis of novel prodrugs. Researchers have leveraged its hydroxylamine moiety to design prodrugs that can be selectively activated in target tissues, thereby minimizing off-target effects. This approach has shown promise in preclinical models of inflammatory diseases, with potential implications for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising developments, challenges remain in the optimization of O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine-based compounds. Issues such as stability under physiological conditions and selectivity for specific biological targets need to be addressed in future studies. Nevertheless, the compound's versatility and potential for therapeutic innovation continue to make it a focal point of research in chemical biology and medicinal chemistry.
In conclusion, O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine (CAS: 184870-54-0) represents a valuable scaffold for drug discovery, with applications ranging from enzyme inhibition to antioxidant therapy. Ongoing research is expected to further elucidate its mechanisms of action and expand its therapeutic potential, paving the way for the development of novel treatments for a variety of diseases.
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